An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine. In the absence of direct experimental public data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of NMR spectroscopy to predict and interpret its spectral characteristics. This document serves as a valuable resource for the structural elucidation and verification of this compound, offering detailed predictions for chemical shifts, coupling constants, and signal multiplicities. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and includes illustrative diagrams to clarify structural assignments and relationships.
Introduction: The Structural Significance of a Substituted Pyridine
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the specific arrangement of bromo, methyl, and methylcarbamoyl substituents imparts distinct electronic and steric properties that can influence its biological activity and chemical reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. A thorough understanding of the NMR spectrum of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is therefore crucial for its synthesis, characterization, and application in drug development and other scientific endeavors.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the methyl groups, and the amide proton. The chemical shifts are governed by the electron-withdrawing and -donating effects of the substituents on the pyridine ring.
The molecular structure and numbering convention for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine are as follows:
Caption: Molecular structure of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine with atom numbering.
Aromatic Protons (H-4 and H-5)
The two aromatic protons, H-4 and H-5, are expected to appear as an AX spin system, exhibiting ortho-coupling to each other.
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H-5: This proton is situated between a carbon (C-6) bearing an electron-withdrawing methylcarbamoyl group and a carbon (C-4) bonded to another proton. It is expected to be the most downfield of the two aromatic protons. The signal will likely appear as a doublet.
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H-4: This proton is adjacent to the bromine-substituted carbon (C-3). The signal for H-4 is anticipated to be a doublet due to coupling with H-5 and will be upfield relative to H-5.
Methyl Protons
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2-CH₃: The methyl group at the C-2 position is adjacent to the nitrogen atom and the bromine-substituted carbon. This environment will cause its signal to appear as a singlet in a relatively downfield region for an alkyl group.
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N-CH₃: The methyl group attached to the amide nitrogen will also be a singlet, but its chemical shift will be influenced by the electronic environment of the amide functionality. It is expected to show a doublet if there is coupling to the N-H proton, which can sometimes be observed, especially in non-protic solvents. However, in many cases, this coupling is not resolved, and the signal appears as a singlet.
Amide Proton (N-H)
The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet or a quartet if coupling to the N-methyl protons is resolved.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine in CDCl₃
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-5 | ~ 8.0 - 8.2 | Doublet (d) | ³J (H5-H4) = ~8.0 |
| H-4 | ~ 7.7 - 7.9 | Doublet (d) | ³J (H5-H4) = ~8.0 |
| N-H | ~ 6.5 - 8.5 | Broad Singlet (br s) | - |
| 2-CH₃ | ~ 2.6 - 2.8 | Singlet (s) | - |
| N-CH₃ | ~ 3.0 - 3.2 | Doublet (d) or Singlet (s) | ³J (NH-CH₃) = ~5.0 (if resolved) |
Note: These are predicted values and should be confirmed by experimental data.
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the pyridine ring.
Pyridine Ring Carbons
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C-2 and C-6: These carbons are directly attached to the electronegative nitrogen atom and will therefore be the most downfield of the ring carbons. C-2 is also attached to a methyl group and adjacent to the bromo-substituted carbon, while C-6 is attached to the methylcarbamoyl group. Their chemical shifts are expected to be in the range of 150-160 ppm.
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C-4: The chemical shift of C-4 will be influenced by the substituents at the adjacent positions and is expected to be in the range of 138-142 ppm.
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C-3: This carbon is directly bonded to the bromine atom, which will cause a significant downfield shift. However, the heavy atom effect of bromine can sometimes lead to a more shielded (upfield) signal than might be expected based solely on electronegativity. Its predicted chemical shift is in the range of 120-125 ppm.
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C-5: The C-5 carbon is expected to be the most shielded of the pyridine ring carbons, with a predicted chemical shift in the range of 120-125 ppm.
Substituent Carbons
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C=O (Amide Carbonyl): The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 165-170 ppm.
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2-CH₃: The methyl carbon at the C-2 position is expected to have a chemical shift in the typical alkyl region, around 20-25 ppm.
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N-CH₃: The N-methyl carbon will also be in the alkyl region, with a predicted chemical shift around 26-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine in CDCl₃
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C=O | ~ 165.0 |
| C-6 | ~ 158.0 |
| C-2 | ~ 152.0 |
| C-4 | ~ 140.0 |
| C-3 | ~ 123.0 |
| C-5 | ~ 121.0 |
| N-CH₃ | ~ 28.0 |
| 2-CH₃ | ~ 22.0 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a suitable alternative.[1]
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
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¹H NMR Acquisition:
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Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
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Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
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Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
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¹³C NMR Acquisition:
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
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Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each carbon.
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Spectral Width: A spectral width of 200-240 ppm is standard.
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Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the ortho-coupling between H-4 and H-5.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-4, C-5, 2-CH₃, and N-CH₃).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3, C-6, and C=O) by observing correlations from nearby protons. For example, the protons of the 2-CH₃ group would show correlations to C-2 and C-3.
The following diagram illustrates the key expected HMBC correlations that would aid in the structural assignment.
Caption: Key predicted HMBC correlations for 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive set of expected chemical shifts, multiplicities, and coupling constants has been compiled. The outlined experimental protocol and discussion of advanced 2D NMR techniques offer a clear pathway for researchers to acquire and definitively assign the spectra of this compound. This guide serves as a foundational reference for the structural characterization of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine, which is essential for its further development and application in scientific research.
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